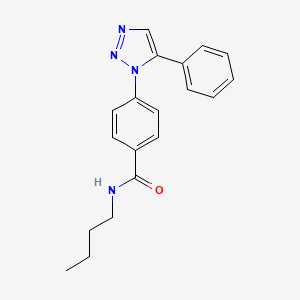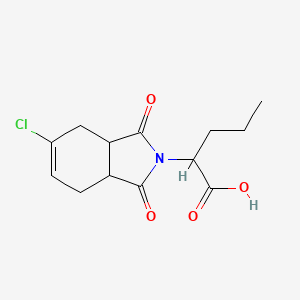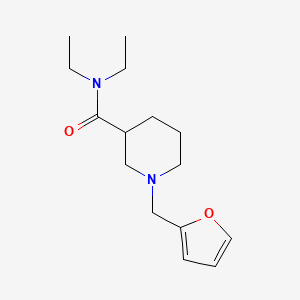![molecular formula C14H19I2NO B5089033 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4,6-diiodophenol](/img/structure/B5089033.png)
2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4,6-diiodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4,6-diiodophenol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as CMPI-DIP and is a derivative of 4,6-diiodoresorcinol.
Mechanism of Action
The mechanism of action of CMPI-DIP is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
CMPI-DIP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase. It has also been shown to have antioxidant properties and can scavenge free radicals. In addition, it has been shown to have anti-inflammatory properties and can reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CMPI-DIP in lab experiments is its high purity. The synthesis method allows for the production of CMPI-DIP with a purity of more than 95%. This ensures that the results obtained from lab experiments are accurate and reproducible. However, one of the limitations of using CMPI-DIP is its high cost. The synthesis method is complex and requires expensive reagents, which makes it difficult to produce large quantities of CMPI-DIP.
Future Directions
There are several future directions for research on CMPI-DIP. One of the areas of research is to further understand the mechanism of action of CMPI-DIP. This will help in the development of more effective cancer therapies. Another area of research is to explore the use of CMPI-DIP in other diseases such as Alzheimer's disease and Parkinson's disease. It has been shown to have potential in these diseases due to its ability to inhibit the activity of acetylcholinesterase. In addition, research can be done to develop more cost-effective synthesis methods for CMPI-DIP.
Conclusion:
In conclusion, CMPI-DIP is a promising chemical compound that has potential use in various research applications. Its high purity and potent anti-cancer properties make it a valuable tool in cancer research. Further research is needed to fully understand its mechanism of action and explore its potential use in other diseases.
Synthesis Methods
The synthesis of CMPI-DIP involves the reaction of 4,6-diiodoresorcinol with cyclopropylmethylamine and propylamine. The reaction is carried out in the presence of a catalyst and the product is purified using various techniques such as column chromatography and recrystallization. The final product is obtained as a white crystalline solid with a purity of more than 95%.
Scientific Research Applications
CMPI-DIP has been extensively studied for its potential use in various research applications. One of the most promising applications of CMPI-DIP is in the field of cancer research. Studies have shown that CMPI-DIP has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of tumors in animal models.
properties
IUPAC Name |
2-[[cyclopropylmethyl(propyl)amino]methyl]-4,6-diiodophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19I2NO/c1-2-5-17(8-10-3-4-10)9-11-6-12(15)7-13(16)14(11)18/h6-7,10,18H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQGWGAUZWPDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=C(C(=CC(=C2)I)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19I2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-bis[(2,4-dichlorophenoxy)acetyl]piperazine](/img/structure/B5088958.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5088963.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5088969.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B5088973.png)

![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(4-methyl-1-piperazinyl)propanamide](/img/structure/B5088993.png)
![3-[3-(4-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5088996.png)

![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(2-methoxyethyl)amine](/img/structure/B5089013.png)
![2-[1-(4-nitrobenzyl)-2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5089027.png)
![2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile](/img/structure/B5089036.png)
![4,5,6,7-tetrachloro-2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5089042.png)
